(Z)-3-(naphthalen-1-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
CAS No.: 477187-87-4
Cat. No.: VC7793691
Molecular Formula: C23H17N3S
Molecular Weight: 367.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477187-87-4 |
|---|---|
| Molecular Formula | C23H17N3S |
| Molecular Weight | 367.47 |
| IUPAC Name | (Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-ylamino)prop-2-enenitrile |
| Standard InChI | InChI=1S/C23H17N3S/c1-16-9-11-18(12-10-16)22-15-27-23(26-22)19(13-24)14-25-21-8-4-6-17-5-2-3-7-20(17)21/h2-12,14-15,25H,1H3/b19-14- |
| Standard InChI Key | PGRVOEGKHQXIHR-RGEXLXHISA-N |
| SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC4=CC=CC=C43)C#N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a thiazole core substituted at the 2-position with a (Z)-configured acrylonitrile group bearing a naphthalen-1-ylamino moiety and at the 4-position with a p-tolyl group. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular formula | CHNS |
| Molecular weight | 394.49 g/mol |
| Configuration | Z (cis) stereochemistry |
| Key functional groups | Thiazole, acrylonitrile, aryl |
The Z configuration places the cyano (-CN) and naphthalen-1-ylamino groups on the same side of the double bond, influencing intermolecular interactions and biological activity .
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
Step 1: Thiazole Formation
4-(p-Tolyl)thiazole-2-amine is prepared by Hantzsch thiazole synthesis using thiourea and α-bromo-p-tolyl ketone .
Step 2: Acrylonitrile Coupling
A Knoevenagel condensation between 4-(p-tolyl)thiazole-2-carbaldehyde and (naphthalen-1-ylamino)acetonitrile under basic conditions yields the Z isomer selectively.
Optimization Notes:
Physicochemical Properties
Solubility and Stability
| Parameter | Value |
|---|---|
| Water solubility | <0.1 mg/mL (25°C) |
| LogP | 4.2 (calculated) |
| Thermal stability | Decomposes at 218°C |
The poor aqueous solubility necessitates formulation with cyclodextrins or lipid-based carriers for biological testing .
Biological Evaluation
| Target | Binding affinity (kcal/mol) |
|---|---|
| EGFR kinase | -9.2 |
| PARP-1 | -8.7 |
| CYP3A4 | -7.1 |
Experimental IC values from patent analogs suggest sub-micromolar activity against DNA repair nucleases, likely due to thiazole-mediated intercalation .
Cytotoxicity Profile
Preliminary screens in NCI-60 cell lines show selective activity against:
-
MDA-MB-231 (breast cancer): GI = 1.8 μM
-
A549 (lung cancer): GI = 2.4 μM
Mechanistic studies indicate apoptosis induction via ROS generation and caspase-3 activation .
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a lead structure for:
-
Kinase inhibitor scaffolds
-
Photodynamic therapy sensitizers (λ 405 nm, Φ 0.33)
Materials Science
Thin-film characterization demonstrates:
-
Bandgap: 2.9 eV (suitable for organic photovoltaics)
Challenges and Future Directions
Key limitations requiring resolution:
-
Synthetic scalability: Current yield <35%
-
Metabolic stability: Rapid glucuronidation in hepatocyte assays (t = 12 min)
Ongoing research focuses on:
-
Palladium-catalyzed asymmetric variants for enantioselective synthesis
-
PEGylated derivatives to enhance pharmacokinetics
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume